
4-Hydroxypentan-2-one
概述
描述
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxypentan-2-one can be synthesized through several methods, including:
Aldol Condensation: This reaction involves the condensation of acetone with formaldehyde in the presence of a base, followed by hydrolysis to yield this compound.
Reduction of 4-Hydroxy-2-pentanone: This method involves the reduction of 4-hydroxy-2-pentanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
化学反应分析
Types of Reactions: 4-Hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxopentan-2-one or 4-oxopentanoic acid.
Reduction: Formation of 4-hydroxypentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
4-Hydroxypentan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 4-hydroxypentan-2-one involves its interaction with specific molecular targets and pathways. For example, it has been studied for its cytotoxic potential against cancer cells, where it interacts with drug target proteins and induces cell death through molecular docking analysis . The exact pathways and molecular targets vary depending on the specific application and context.
相似化合物的比较
4-Hydroxypentan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-4-methyl-2-pentanone: Similar structure but with an additional methyl group.
4-Hydroxy-2-butanone: Shorter carbon chain.
4-Hydroxy-2-hexanone: Longer carbon chain.
Uniqueness: this compound is unique due to its specific balance of hydroxyl and ketone functionalities, making it versatile for various chemical reactions and applications .
属性
IUPAC Name |
4-hydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYZZYAEGNVNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864393 | |
| Record name | 4-Hydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4161-60-8 | |
| Record name | 4-Hydroxy-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypentan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC263780 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxypentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential of 4-Hydroxypentan-2-one as an anti-cancer agent?
A1: Research suggests that this compound, isolated from Jacaranda mimosifolia, exhibits cytotoxic activity against colorectal cancer cells (HCT-15 cell line) []. This compound demonstrated an IC50 value of 100 µg/ml against the HCT-15 cell line, indicating its potential as an anti-cancer agent [].
Q2: What is the mechanism of action for the compound's cytotoxic activity?
A2: In silico molecular docking analysis using AutoDock suggests that this compound targets the K-Ras protein, a key regulator of cell growth and proliferation []. The compound exhibits a strong binding affinity to K-Ras with a binding energy of -5.22 Kcal/mol and an inhibition constant of 148.89 µM, forming six hydrogen bonds during the interaction []. This interaction potentially disrupts K-Ras signaling pathways, leading to the observed cytotoxic effects.
Q3: What is the structural characterization of this compound?
A3: this compound has been characterized using various spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FT-IR), 13C-Nuclear Magnetic Resonance (13C-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) [, ]. The compound crystallizes in the orthorhombic system with the space group Pbca [].
Q4: What is known about the stereochemistry of this compound?
A4: this compound possesses a chiral center, leading to the existence of enantiomers. Researchers have successfully synthesized and studied the properties of both enantiomers [, ]. This stereochemical aspect is crucial when considering biological activity, as different enantiomers can exhibit distinct pharmacological profiles.
Q5: Has this compound been used in the synthesis of other compounds?
A5: Yes, the (4R)-enantiomer of this compound serves as a key intermediate in the synthesis of (1S,3R,5R,7S)-sordidin, a pheromone component found in the banana weevil Cosmopolites sordidus []. This highlights the versatility of this compound as a building block in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

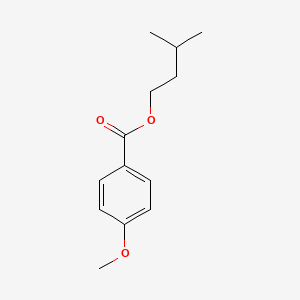

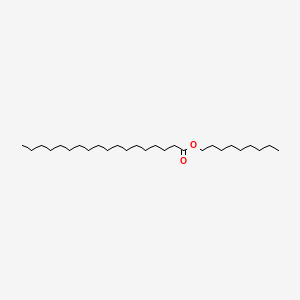

![DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE](/img/structure/B1618013.png)
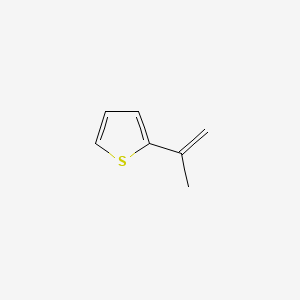
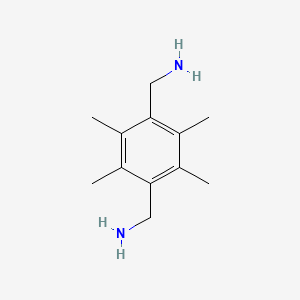


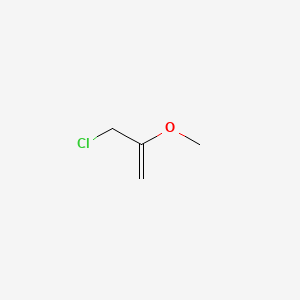
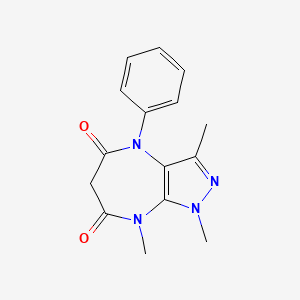
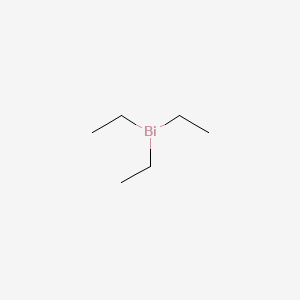
![1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-](/img/structure/B1618026.png)
